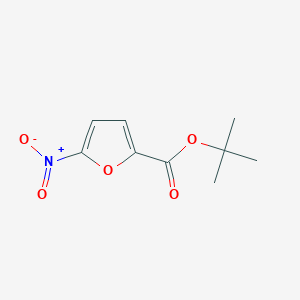

Tert-butyl 5-nitrofuran-2-carboxylate

Description

Tert-butyl 5-nitrofuran-2-carboxylate is a nitro-substituted furan derivative with a tert-butyl ester group at the 2-position. Its molecular formula is C₉H₁₁NO₅, and its molar mass is 213.19 g/mol. The nitro group at the 5-position confers strong electron-withdrawing properties, influencing its reactivity and stability. This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

tert-butyl 5-nitrofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO5/c1-9(2,3)15-8(11)6-4-5-7(14-6)10(12)13/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMYFKYXNKXPFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(O1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitrating Agents and Conditions

Nitration is commonly performed using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the nitronium ion (NO₂⁺), the active electrophile. For example, in a representative procedure, furan-2-carboxylic acid is treated with HNO₃ (90%) and H₂SO₃ (98%) at 0–5°C for 2–4 hours, yielding 5-nitrofuran-2-carboxylic acid with >80% efficiency. Alternative nitrating systems, such as acetyl nitrate or mixed anhydrides, have been reported but are less common due to handling difficulties.

Regioselectivity and Byproduct Formation

The nitration of furan derivatives is highly regioselective for the 5-position due to the electron-withdrawing effect of the existing carboxyl group, which deactivates the 3- and 4-positions. However, over-nitration can occur if reaction temperatures exceed 10°C, leading to di-nitrated byproducts. Chromatographic purification is often required to isolate the mono-nitrated product.

Esterification with Tert-Butanol

The second step involves converting 5-nitrofuran-2-carboxylic acid into its tert-butyl ester. This is typically achieved via acid-catalyzed esterification or through activation of the carboxylic acid as an acyl chloride.

Acid-Catalyzed Esterification

In a standard protocol, 5-nitrofuran-2-carboxylic acid is refluxed with tert-butanol in the presence of a catalytic amount of concentrated H₂SO₄ (1–5 mol%). The reaction proceeds via Fischer esterification, with water removal (e.g., using molecular sieves) driving the equilibrium toward ester formation. Yields range from 65% to 75% after 12–24 hours.

Acyl Chloride Intermediate

Higher yields (85–90%) are achieved by first converting the carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. The acyl chloride is then treated with tert-butanol in the presence of a base, such as pyridine or triethylamine, to scavenge HCl. For example:

This method reduces reaction times to 2–4 hours and minimizes side reactions.

Optimization of Reaction Conditions

Solvent Selection

-

Nitration : Sulfuric acid serves as both catalyst and solvent. Diluting with dichloromethane (DCM) or chloroform improves mixing and heat dissipation.

-

Esterification : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance acyl chloride reactivity, while non-polar solvents (toluene) favor Fischer esterification.

Temperature and Time

| Step | Optimal Temperature | Time | Yield (%) |

|---|---|---|---|

| Nitration | 0–5°C | 2–4 h | 80–85 |

| Acyl Chloride | 40–50°C | 1–2 h | 90–95 |

| Esterification | 25–40°C | 2–4 h | 85–90 |

Elevating temperatures during nitration above 10°C reduces selectivity, while esterification benefits from mild heating to accelerate kinetics.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water 70:30) shows a single peak at 254 nm with >98% purity. Residual solvents (tert-butanol, DCM) are quantified via GC-MS and must comply with ICH guidelines (<500 ppm).

Applications in Pharmaceutical Synthesis

This compound serves as a key intermediate for bioactive molecules:

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-nitrofuran-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Esterification and Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Esterification: Acidic conditions with tert-butyl alcohol.

Major Products:

Reduction: 5-Aminofuran-2-carboxylate.

Substitution: Various substituted furan derivatives.

Hydrolysis: 5-Nitrofuran-2-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Tert-butyl 5-nitrofuran-2-carboxylate serves as a precursor in the synthesis of compounds with significant antibacterial properties. For instance, a series of 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines (THPPs) were synthesized, showing promising activity against ESKAPE pathogens, which are notorious for their resistance to antibiotics. One lead compound demonstrated superior efficacy compared to nitrofurantoin, highlighting the potential of nitrofuran derivatives in combating resistant infections .

Trypanocidal Activity

The compound has also been explored for its trypanocidal properties. Research indicates that derivatives of 5-nitrofuran-2-carboxylic acid exhibit potent activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The structural modifications involving tert-butyl groups enhance the bioactivity of these compounds, making them viable candidates for further development .

Organic Synthesis Applications

Synthesis of Heterocyclic Compounds

this compound is utilized in the synthesis of various heterocyclic compounds via multicomponent reactions. For example, it has been incorporated into imidazo-fused azines and azoles, yielding a diverse set of compounds with potential pharmacological applications . The Groebke–Blackburn–Bienaymé reaction has been particularly effective in creating these complex structures, showcasing the versatility of this nitrofuran derivative in organic synthesis.

Case Study 1: Antibacterial Screening

A study synthesized a range of 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazoles from this compound. These compounds underwent antibacterial testing against Gram-positive and Gram-negative bacteria from the ESKAPE panel. The results indicated that several derivatives exhibited inhibition zones comparable to established antibiotics like ciprofloxacin and nitrofurantoin, with minimal inhibitory concentrations (MICs) determined for the most active compounds .

| Compound | Bacterial Target | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| 2c | S. aureus | 20 | 8 |

| 2h | E. faecium | 18 | 16 |

Case Study 2: Structural Optimization

The structural optimization of nitrofuran derivatives has led to insights into their mechanism of action against bacterial targets. Induced-fit docking studies revealed that certain modifications improve binding affinity to nitroreductase enzymes critical for bacterial survival, thereby enhancing the therapeutic potential of these compounds .

Mechanism of Action

The mechanism of action of tert-butyl 5-nitrofuran-2-carboxylate primarily involves its nitro group. In biological systems, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The molecular targets and pathways involved include DNA, proteins, and enzymes, which can be disrupted by the reactive intermediates formed during the reduction process .

Comparison with Similar Compounds

Research Findings and Data Tables

Comparative Physicochemical Data

| Property | This compound | Tert-butyl 5-chlorofuran-2-carboxylate |

|---|---|---|

| Boiling Point (°C) | Not reported | 215–220 (estimated) |

| Solubility in Water | Low | Low |

| Stability in Acidic Conditions | Decomposes (isobutylene release) | Stable |

| Explosive Limits | Potential risk | None reported |

Q & A

Q. What are the optimized synthetic routes for preparing tert-butyl 5-nitrofuran-2-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of tert-butyl esters typically involves nucleophilic substitution or esterification under basic conditions. For example, tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate is synthesized by reacting tert-butyl cyanoacetate with 5-nitropyridine-2-carbaldehyde using bases like NaH or K₂CO₃ in solvents such as DMF or THF . Key parameters include:

- Base selection : Stronger bases (e.g., NaH) improve reaction rates but may induce side reactions.

- Solvent polarity : Polar aprotic solvents enhance nucleophilicity.

- Temperature : Controlled heating (60–80°C) minimizes thermal degradation.

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Base | K₂CO₃ | Higher purity, moderate yield |

| Solvent | THF | Balanced reactivity and safety |

| Reaction Time | 12–24 hours | Maximizes conversion |

Q. What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

Methodological Answer: Combined spectroscopic and chromatographic methods are critical:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm ester linkage (e.g., tert-butyl group at δ ~1.4 ppm) and nitrofuran aromaticity .

- HPLC-MS : Quantifies purity and detects nitro-group degradation products (e.g., via m/z ratios) .

- FT-IR : Validates carbonyl (C=O stretch at ~1720 cm⁻¹) and nitro (NO₂ asymmetric stretch at ~1520 cm⁻¹) functionalities .

Q. How does the tert-butyl group influence the compound’s stability under varying storage conditions?

Methodological Answer: The tert-butyl group enhances steric protection against hydrolysis. Stability studies should assess:

- Temperature : Long-term storage at –20°C prevents thermal degradation.

- Humidity : Desiccants (e.g., silica gel) mitigate ester hydrolysis .

- Light exposure : Amber vials reduce nitro-group photodecomposition .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the nitrofuran moiety in this compound during catalytic transformations?

Methodological Answer: The nitro group acts as both an electron-withdrawing group (EWG) and a potential leaving group. In cross-coupling reactions (e.g., Suzuki-Miyaura), the nitro substituent directs regioselectivity but may require reduction to an amine for further functionalization. Computational studies (DFT) predict activation barriers for nitro-group reduction or substitution .

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

Q. How should researchers resolve contradictions in reported synthetic yields or spectral data for this compound?

Methodological Answer: Contradictions often arise from:

Q. What strategies enable selective functionalization of the nitrofuran ring without compromising the tert-butyl ester?

Methodological Answer:

- Protection/Deprotection : Temporarily protect the nitro group (e.g., via acetylation) before modifying the furan ring .

- Mild Reducing Agents : Use Zn/HCl for nitro-to-amine conversion while preserving the ester .

Data Contradiction Analysis

Q. Discrepancies in reported melting points or spectral data

Q. Inconsistent bioactivity results across studies

- Root Cause : Purity variations (e.g., undetected nitroso byproducts).

- Resolution : Validate purity with orthogonal methods (e.g., NMR + LC-MS) and standardize assay protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.